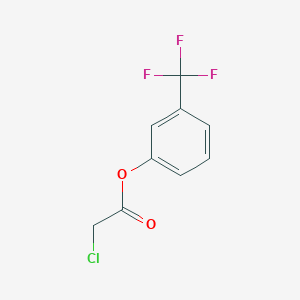

3-(Trifluoromethyl)phenyl chloroacetate

Description

3-(Trifluoromethyl)phenyl chloroacetate is an organofluorine compound characterized by a chloroacetate ester group attached to a 3-(trifluoromethyl)phenyl moiety. Its molecular structure combines the electron-withdrawing trifluoromethyl (-CF₃) group and the reactive chloroacetate functionality, making it valuable in synthetic chemistry for designing intermediates in pharmaceuticals, agrochemicals, and materials science. The compound is synthesized via esterification reactions involving chloroacetic acid derivatives and 3-(trifluoromethyl)phenol .

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl] 2-chloroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-5-8(14)15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUFRXKPDWIWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyl chloroacetate typically involves the reaction of 3-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3-(Trifluoromethyl)phenol+Chloroacetyl chloride→3-(Trifluoromethyl)phenyl chloroacetate+HCl

Industrial Production Methods

On an industrial scale, the production of 3-(Trifluoromethyl)phenyl chloroacetate can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl chloroacetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(trifluoromethyl)phenol and chloroacetic acid.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in solvents like ethanol or acetonitrile.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic substitution: Products such as 3-(trifluoromethyl)phenyl amine, 3-(trifluoromethyl)phenyl alcohol, or 3-(trifluoromethyl)phenyl thiol.

Hydrolysis: 3-(Trifluoromethyl)phenol and chloroacetic acid.

Scientific Research Applications

3-(Trifluoromethyl)phenyl chloroacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl chloroacetate depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in interacting with biological targets. The chloroacetate moiety can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific applications.

Comparison with Similar Compounds

Methyl 2-(3-(Trifluoromethyl)phenyl)acetate

- Molecular Formula : C₁₀H₉F₃O₂

- Molecular Weight : 230.18 g/mol

- Key Features : Replaces the chloroacetate group with a methyl acetate group. This substitution reduces electrophilicity but improves hydrolytic stability.

- Applications: Used as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) due to its metabolic stability .

Ethyl Chloro{[3-(Trifluoromethyl)phenyl]hydrazono}acetate

- Molecular Formula : C₁₁H₉ClF₃N₂O₂

- Molecular Weight : 301.65 g/mol

- Key Features: Incorporates a hydrazono group (-NH-N=) adjacent to the chloroacetate, enabling cyclization reactions for heterocyclic compound synthesis (e.g., pyrazoles).

- Applications : Intermediate in agrochemicals targeting pest-resistant strains .

4-Chlorophenyl (3-Methylphenoxy)acetate

Methyl 4-Amino-3-Chloro-5-(Trifluoromethyl)phenylacetate

- Molecular Formula: C₁₀H₉ClF₃NO₂

- Molecular Weight : 267.63 g/mol

- Key Features: Introduces an amino group (-NH₂) at the 4-position, enhancing solubility and hydrogen-bonding capacity.

- Applications : Investigated for antitumor activity due to its ability to inhibit tyrosine kinases .

Physicochemical and Reactivity Comparison

| Compound | Boiling Point (°C) | Density (g/mL) | Reactivity with Nucleophiles | Hydrolytic Stability |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenyl Chloroacetate | Not reported | ~1.4–1.6 | High (Cl group) | Moderate |

| Methyl 2-(3-(Trifluoromethyl)phenyl)acetate | 205–210 | 1.25 | Low | High |

| Ethyl Chloro{[3-(CF₃)phenyl]hydrazono}acetate | Not reported | ~1.45 | Moderate (Cl and hydrazono) | Low |

| 4-Chlorophenyl (3-Methylphenoxy)acetate | 290–295 | 1.18 | Low | High |

Antimicrobial Activity

- 3-(Trifluoromethyl)phenyl Chloroacetate: Limited direct antimicrobial activity but serves as a precursor for hydrazide derivatives (e.g., compound 7a,b in ), which exhibit potent activity against Staphylococcus aureus (MIC = 8 µg/mL) .

- Methyl 4-Amino-3-Chloro-5-(Trifluoromethyl)phenylacetate: Shows selective inhibition of Escherichia coli (MIC = 16 µg/mL) due to enhanced membrane permeability from the amino group .

Anticancer Potential

- Derivatives of 3-(trifluoromethyl)phenyl chloroacetate, such as thienopyridines (4a in ), demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) by disrupting microtubule assembly .

Agrochemical Utility

- Ethyl chloro{[3-(trifluoromethyl)phenyl]hydrazono}acetate is a key intermediate in herbicides targeting broadleaf weeds. Its hydrazono group facilitates radical scavenging in plants, enhancing herbicidal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.